4-(5-Phenyl-1,3-oxazol-2-yl)aniline

Description

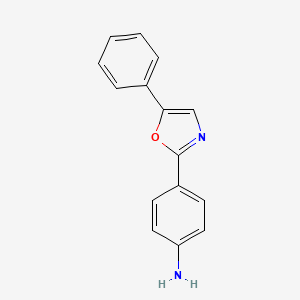

4-(5-Phenyl-1,3-oxazol-2-yl)aniline is a heterocyclic aromatic compound featuring an oxazole core substituted with a phenyl group at the 5-position and an aniline moiety at the 2-position. The oxazole ring, a five-membered structure containing one oxygen and one nitrogen atom, confers rigidity and electronic diversity to the molecule, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

CAS No. |

10004-70-3 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-(5-phenyl-1,3-oxazol-2-yl)aniline |

InChI |

InChI=1S/C15H12N2O/c16-13-8-6-12(7-9-13)15-17-10-14(18-15)11-4-2-1-3-5-11/h1-10H,16H2 |

InChI Key |

HRGHDJABLKTZPP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N |

solubility |

4.3 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(5-(4-Fluorobenzylthio)-1,3,4-oxadiazol-2-yl)aniline (8h)

Structure : Replaces the oxazole ring with a 1,3,4-oxadiazole (two nitrogen atoms) and introduces a 4-fluorobenzylthio substituent at the 5-position.

Properties :

- Melting Point : 104–106°C .

- Spectroscopy: IR shows NH₂ stretching at 3353–3422 cm⁻¹; LC-MS (ESI) m/z: 302.9 (M+1) .

N,N-Dimethyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline

Structure: Substitutes the oxazole with 1,3,4-oxadiazole and replaces the aniline NH₂ with a dimethylamino group. Properties:

- Molecular Weight : 265.32 g/mol (C₁₆H₁₅N₃O).

- Applications: Used in fluorescent materials and as a ligand in coordination chemistry due to its electron-donating dimethylamino group . Key Difference: The dimethylamino group increases solubility in polar solvents and shifts UV-Vis absorption spectra compared to the unsubstituted aniline derivative .

4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline

Structure : Features a partially saturated oxazole (4,5-dihydro-1,3-oxazole), reducing aromaticity.

Properties :

- Molecular Weight : 162.19 g/mol (C₉H₁₀N₂O) .

- Synthesis: Prepared via cyclization of 2-aminophenethyl alcohol derivatives .

2-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Aniline

Structure : Incorporates a 4-chlorophenyl group on the oxadiazole ring.

Properties :

- Molecular Formula : C₁₄H₁₀ClN₃O.

- Applications : Explored as a precursor for antifungal and anti-inflammatory agents .

Key Difference : The electron-withdrawing chlorine atom enhances oxidative stability but reduces nucleophilicity at the aniline moiety .

Comparative Analysis Table

Structural and Functional Insights

- Aromaticity vs. Reactivity : Oxazole derivatives exhibit greater aromatic stability than oxadiazoles, favoring electrophilic substitutions at the aniline group. Oxadiazoles, with additional nitrogen atoms, are more polar and prone to nucleophilic attack .

- Substituent Effects : Electron-donating groups (e.g., NH₂) enhance solubility and fluorescence, while electron-withdrawing groups (e.g., Cl, F) improve thermal stability and bioactivity .

- Crystallography : X-ray studies on related compounds (e.g., 5-Phenyl-1,3,4-oxadiazol-2-amine) reveal planar heterocyclic cores with intermolecular hydrogen bonding influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.